Vitamin E nicotinate (tocopherol nicotinate, tocopheryl nicotinate; TN) is a compound derived from vitamin E and niacin (vitamin B3) ]. While most vitamin E research focuses on alpha-tocopherol acetate, TN has garnered some interest due to its unique properties.
TN may be absorbed more efficiently by the body compared to other forms of vitamin E MDPI: [Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate].
TN's structure allows for easier penetration into the skin, making it a potential ingredient in topical creams [IntechOpen: [CHAPTER 7. Novel Functions of Vitamin E Nicotinate: Chemistry and Nutritional Benefits]]().
While these are potential advantages suggested by scientific research, more studies are needed to confirm these findings.
Researchers are exploring the potential benefits of TN in various areas, including:
Vitamin E Nicotinate is an ester formed from the combination of vitamin E (specifically α-tocopherol) and niacin (nicotinic acid). This compound is recognized for its potential health benefits, particularly in cardiovascular health and as a cosmetic additive. The chemical formula for Vitamin E Nicotinate is C₃₅H₅₃NO₃, and it is known for its antioxidant properties, which can help mitigate oxidative stress in cells .
The synthesis of Vitamin E Nicotinate typically involves the esterification reaction between the hydroxyl group of α-tocopherol and the carboxylic acid group of nicotinic acid. This process can be facilitated by various catalysts and solvents. For instance, one method employs triphosgene and triethylamine in an organic solvent, yielding high purity and yield rates of around 90% . The reaction can be represented as follows:
In addition to direct esterification, alternative synthetic routes include using electrophilic reagents like nicotinoyl chloride or employing lipase-catalyzed reactions .
Vitamin E Nicotinate exhibits several biological activities that are distinct from those of its parent compounds. Studies have shown that it may enhance nitric oxide production, leading to vasodilation and improved blood flow, which is beneficial in conditions like hypertension and peripheral artery disease . Furthermore, it has been observed to inhibit platelet aggregation and may possess anti-inflammatory properties through non-direct free radical scavenging mechanisms .
In metabolomics studies, α-tocopheryl nicotinate has been identified as an endogenous compound in the heart, with levels significantly reduced in heart failure cases, indicating its potential importance in cardiac health .
The synthesis of Vitamin E Nicotinate can be accomplished through several methods:
These methods vary in complexity and yield but generally aim to maximize purity while minimizing waste.
Research indicates that Vitamin E Nicotinate interacts positively with other compounds, enhancing its efficacy. For example, studies comparing it with α-tocopheryl acetate have shown that Vitamin E Nicotinate may have a slightly greater potency in inhibiting IgE antibody formation during immune responses . Additionally, it has been linked to improved helper T-cell activity, suggesting synergistic effects when combined with other nutrients.
Vitamin E Nicotinate shares similarities with several other compounds but also exhibits unique characteristics:
| Compound | Structure Type | Key Properties |
|---|---|---|
| α-Tocopherol | Natural Vitamin | Strong antioxidant; essential nutrient |
| α-Tocopheryl Acetate | Ester of Vitamin E | Commonly used in supplements; similar benefits |
| Nicotinic Acid | B-vitamin | Important for metabolism; vasodilatory effects |
| Tocopheryl Acetate | Ester of Vitamin E | Similar antioxidant properties; used in cosmetics |
Vitamin E Nicotinate's unique feature lies in its dual functionality as both a vitamin E source and a vasodilator due to its nicotinic acid component, making it particularly beneficial for cardiovascular applications .
Vitamin E nicotinate (C₃₅H₅₃NO₃) is an ester formed through the covalent linkage of α-tocopherol (vitamin E) and nicotinic acid (vitamin B₃). The α-tocopherol moiety contains a chromanol ring with three chiral centers at positions 2, 4', and 8', while the nicotinic acid group introduces a pyridine-3-carboxylate ester at the C6 position of the chromanol ring. The natural configuration of α-tocopherol is RRR, but synthetic routes often produce racemic mixtures unless stereoselective catalysts are employed. The ester bond in vitamin E nicotinate adopts a planar geometry, with the pyridine ring contributing to the molecule’s polarity and solubility profile.
Triphosgene (bis(trichloromethyl) carbonate) is widely used to generate nicotinoyl chloride in situ for esterification with α-tocopherol. The reaction proceeds via nucleophilic acyl substitution:
Optimized conditions:
Transesterification involves reacting α-tocopherol with methyl nicotinate in the presence of alkoxide bases (e.g., sodium methoxide). The mechanism follows a two-step addition-elimination pathway:
Key parameters:
A 2021 patent (CN113563317A) describes the direct oxidative esterification of 3-pyridylaldehyde with α-tocopherol using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) and an oxidizing agent (e.g., hydrogen peroxide). The aldehyde is oxidized in situ to nicotinic acid, which subsequently reacts with α-tocopherol under mild conditions (40–50°C). Advantages include reduced by-product formation and compatibility with heat-sensitive substrates.
Emerging methodologies employ palladium-azacarbene complexes to facilitate C–O bond formation between α-tocopherol and nicotinic acid derivatives. These systems operate under low temperatures (25–35°C) and achieve 78–85% yields, though industrial scalability remains challenging due to catalyst costs.
Challenges:
Purification methods:
Alpha-tocopherol nicotinate is formed endogenously in mammalian systems through the esterification of alpha-tocopherol and nicotinic acid (vitamin B3) [1] [2] [3]. Metabolomics studies have provided compelling evidence that this ester compound can be synthesized within biological systems, despite the fact that dietary sources typically provide these components separately [2] [3] [4].
The biosynthetic pathway involves the condensation of the hydroxyl group of the chromanol ring in alpha-tocopherol with the carboxyl group of nicotinic acid [1] [5] [6]. This esterification reaction occurs naturally in mammalian tissues, as demonstrated by research utilizing rat models fed diets containing alpha-tocopherol acetate and niacin as separate components, yet detecting significant levels of alpha-tocopherol nicotinate in cardiac tissue [2] [3] [7].
The endogenous formation of vitamin E nicotinate represents a unique metabolic phenomenon, as evidenced by the dramatic 28-30 fold reduction in its tissue levels during pathological states such as heart failure [1] [2] [3]. This substantial decrease in endogenous levels during disease states suggests that the biosynthetic machinery responsible for its formation may be compromised under oxidative stress conditions.
Dietary precursor availability plays a crucial role in determining the extent of endogenous formation. Studies have shown that rats fed laboratory diets containing dl-alpha-tocopheryl acetate as the vitamin E source and niacin as separate components can successfully synthesize vitamin E nicotinate endogenously [2] [3] [4]. This finding indicates that the mammalian system possesses the enzymatic machinery necessary to catalyze this esterification reaction.
The enzymatic hydrolysis of vitamin E nicotinate is primarily mediated by carboxyl ester hydrolases, particularly those found in pancreatic juice and intestinal tissues [8] [9]. The hydrolysis reaction cleaves the ester bond between the chromanol ring of alpha-tocopherol and nicotinic acid, liberating both components for independent metabolic utilization [10] [9].
Pancreatic carboxyl ester hydrolase represents the principal enzyme responsible for vitamin E nicotinate hydrolysis in the digestive system [9]. This enzyme demonstrates specific activity toward the nicotinate ester linkage, with hydrolysis rates that are intermediate compared to other alpha-tocopherol esters. Specifically, the hydrolysis rate follows the pattern: alpha-tocopheryl acetate > alpha-tocopheryl nicotinate > alpha-tocopheryl benzoate [11] [10] [9].
The bile acid dependency of this hydrolytic process has been extensively characterized through in vitro studies using porcine pancreatic juice [9]. Cholate at concentrations of 30 millimolar represents the optimal bile acid for facilitating vitamin E nicotinate hydrolysis, while glycodeoxycholate and glycochenodeoxycholate also demonstrate significant activating effects [9]. The requirement for bile acids reflects the need for proper micelle formation to solubilize the lipophilic vitamin E ester substrate.
Enzyme kinetics studies have revealed that the hydrolysis of vitamin E nicotinate follows Michaelis-Menten kinetics, with Km values comparable to other vitamin E esters but with distinct Vmax parameters that reflect the specific structural characteristics of the nicotinate moiety [12]. The aromatic nature of the nicotinic acid component contributes to the moderate hydrolysis rate observed for this ester compared to aliphatic acid esters.
Tissue distribution of esterase activity toward vitamin E nicotinate demonstrates significant heterogeneity across different organ systems [12]. Liver tissues exhibit the highest esterase activity, followed by brain tissues, with substantially lower activities observed in other peripheral tissues [12]. This distribution pattern reflects the differential expression and activity of carboxyl ester hydrolases across tissue types.
Hepatic metabolism of vitamin E nicotinate involves multiple subcellular compartments, with the highest esterase activity localized in the cytosolic fraction, followed by microsomal fractions [12]. The liver demonstrates homogeneous esterase activity patterns, contrasting with the more heterogeneous distribution observed in brain tissues [12].
Brain tissue metabolism of vitamin E nicotinate shows distinct characteristics, with esterase activity detected in myelin sheaths and mitochondria of both nerve-ending and neuroglial origin [12]. However, the overall activity levels in brain tissues are substantially lower than those observed in hepatic tissues when normalized to protein concentration [12].
pH sensitivity represents another important factor influencing tissue-specific hydrolysis patterns. Brain esterases demonstrate different pH response characteristics compared to liver esterases, suggesting distinct enzymatic mechanisms operating in these tissues [12]. This pH dependency may contribute to the tissue-specific regulation of vitamin E nicotinate metabolism under varying physiological conditions.
The redox cycling capacity of the chromanol moiety in vitamin E nicotinate is fundamentally altered by the esterification of the phenolic hydroxyl group with nicotinic acid [1] [5] [6]. In its esterified form, vitamin E nicotinate cannot participate directly in free radical scavenging reactions, as the critical hydroxyl group of the chromanol ring is blocked by the nicotinate moiety [13] [14].
Liberation of active alpha-tocopherol through hydrolytic cleavage is required to restore the antioxidant functionality of the chromanol ring [13] [14]. Once hydrolyzed, the liberated alpha-tocopherol can participate in the normal redox cycling mechanisms characteristic of vitamin E compounds, including the scavenging of peroxyl radicals and lipid hydroperoxides [14].
The chromanol ring system undergoes characteristic oxidation-reduction reactions following hydrolytic liberation, involving the formation of tocopheroxyl radicals and subsequent regeneration by cellular reducing agents such as ascorbic acid and glutathione [15]. This regeneration system allows for the cycling of vitamin E between oxidized and reduced forms, maximizing its antioxidant efficiency [15].
Electrochemical studies have characterized the oxidation mechanism of the liberated alpha-tocopherol as involving the loss of two electrons and one proton, with the formation of various intermediate species including phenolates, phenoxyl radicals, and diamagnetic cations [15]. The specific electrochemical potential and kinetic parameters of these reactions depend on the local environment, including pH and the presence of other reducing or oxidizing species [15].
Subcellular distribution studies have revealed that vitamin E forms, including those derived from vitamin E nicotinate hydrolysis, demonstrate preferential localization in specific cellular compartments [16]. The primary sites of accumulation include lysosomes, endoplasmic reticulum, and plasma membranes, with the distribution pattern remaining consistent regardless of the expression of alpha-tocopherol transfer protein [16].
Mitochondrial localization represents a critical aspect of vitamin E distribution, with approximately 90 percent of mitochondrial alpha-tocopherol concentrated in the outer mitochondrial membrane [17]. This distribution pattern has been confirmed through subcellular fractionation studies and selective oxidation experiments using ferricytochrome c, which cannot penetrate the outer membrane but can oxidize the majority of mitochondrial alpha-tocopherol [17].
Endoplasmic reticulum association is particularly significant for vitamin E metabolism, as this organelle serves as the primary site for the initial steps of vitamin E catabolism [18] [19]. The omega-hydroxylation reactions catalyzed by cytochrome P450 4F2 and related enzymes occur at the endoplasmic reticulum, leading to the formation of 13-prime-hydroxychromanol metabolites [18] [19].
Peroxisomal involvement in vitamin E metabolism becomes prominent during the beta-oxidation phases of catabolism [18] [19]. The carboxylated metabolites formed at the endoplasmic reticulum are transported to peroxisomes, where they undergo beta-oxidation cycles similar to those involved in branched-chain fatty acid metabolism [18] [19]. This process results in the progressive shortening of the side chain and the formation of intermediate-chain metabolites [18] [19].
Lysosomal accumulation of vitamin E compounds reflects their lipophilic nature and the high lipid content of these organelles [16]. The association with lysosomes may facilitate the intracellular trafficking and recycling of vitamin E compounds, although the specific mechanisms governing this compartmentalization remain to be fully elucidated [16].